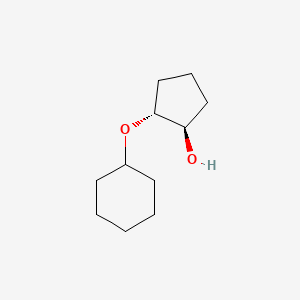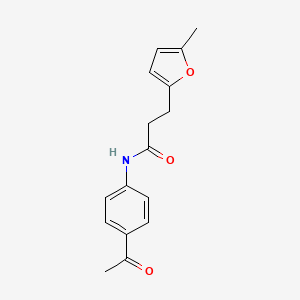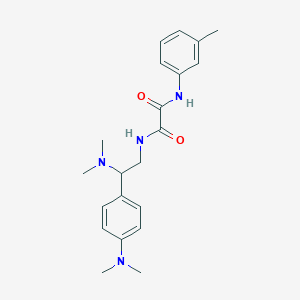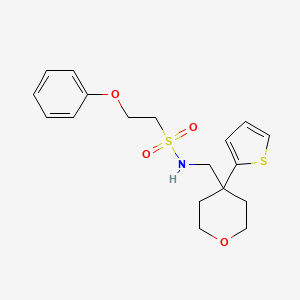
(1R,2R)-2-(cyclohexyloxy)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,2R)-2-(cyclohexyloxy)cyclopentan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as trans-cyclohexane-1, 2-diol mono-cyclohexyl ether or trans-CHDMCE.
Scientific Research Applications
Organophosphorus Compounds Studies
Research on organophosphorus compounds has shown that cyclohexanone and cyclopentanone react with 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, leading to the formation of new spiro-1,3,5,2-trithiaphosphorines. This work illustrates the potential of (1R,2R)-2-(cyclohexyloxy)cyclopentan-1-ol derivatives in synthesizing complex organophosphorus structures with potential applications in materials science and chemistry (Scheibye et al., 1982).
Asymmetric Synthesis in Drug Development
An efficient asymmetric synthesis method for 1,2,3-trisubstituted cyclopentanes and cyclohexanes has been developed, which are key components in the development of substance P antagonists. These findings could be relevant for the synthesis of compounds related to (1R,2R)-2-(cyclohexyloxy)cyclopentan-1-ol, highlighting its potential application in medicinal chemistry and drug development (Kuethe et al., 2002).
Enantioselective Ring Opening
Research on enantioselective ring opening of meso-epoxides with B-Halodiisopinocampheylboranes has provided a method for synthesizing optically active 1,2-halohydrins. This process could potentially apply to derivatives of (1R,2R)-2-(cyclohexyloxy)cyclopentan-1-ol, offering insights into the synthesis of chiral molecules with significant implications for pharmaceuticals and organic synthesis (Srebnik et al., 1989).
properties
IUPAC Name |
(1R,2R)-2-cyclohexyloxycyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c12-10-7-4-8-11(10)13-9-5-2-1-3-6-9/h9-12H,1-8H2/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQPXNMITTVQLY-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2CCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)O[C@@H]2CCC[C@H]2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(cyclohexyloxy)cyclopentan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2554423.png)
![(2-(benzo[d]thiazol-2-yl)pyridin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2554425.png)
![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-phenyl-1,3-thiazol-2-amine](/img/structure/B2554426.png)
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2554427.png)



![N-[2-(4-chlorophenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2554436.png)


![4-[2-[(5E)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]benzenesulfonamide](/img/structure/B2554440.png)

![1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2554442.png)